molecular formula C20H19FN6O2 B2801932 N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)isonicotinamide CAS No. 1251588-45-0

N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)isonicotinamide

Katalognummer: B2801932
CAS-Nummer: 1251588-45-0
Molekulargewicht: 394.41
InChI-Schlüssel: LJMNECFFSXVOMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)isonicotinamide is a synthetic organic compound that has drawn interest in various scientific fields, including medicinal chemistry and pharmacology. This compound incorporates multiple functional groups that potentially offer diverse biochemical interactions, making it a candidate for drug development and other applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)isonicotinamide generally involves multiple steps:

  • Formation of the 1H-1,2,3-Triazole Ring: : This step can involve a copper-catalyzed azide-alkyne cycloaddition (CuAAC) where a 4-fluorophenyl azide reacts with an alkyne to form the 1H-1,2,3-triazole ring.

  • Coupling Reactions: : Following the formation of the triazole ring, coupling with a piperidine derivative can occur through amidation or other suitable methods to form the triazole-piperidine intermediate.

  • Attachment of Isonicotinamide:

Industrial Production Methods

On an industrial scale, these synthetic steps might be optimized for higher yields and cost-effectiveness. This could involve:

  • Automation of reaction steps: : To ensure consistency and scalability.

  • Optimization of catalysts and solvents: : For maximizing the yield and minimizing side reactions.

  • Use of continuous flow reactors: : To streamline production processes and improve safety.

Analyse Chemischer Reaktionen

Types of Reactions

The compound N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)isonicotinamide can undergo various types of chemical reactions including:

  • Oxidation: : The presence of nitrogen atoms might allow for oxidation reactions, forming various nitrogen-oxide derivatives.

  • Reduction: : Potential reduction of the carbonyl group to corresponding alcohols under suitable reducing conditions.

  • Substitution: : Fluorine on the phenyl ring can be substituted by nucleophiles under specific conditions.

Common Reagents and Conditions

  • Oxidizing agents: : Such as m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.

  • Reducing agents: : Like lithium aluminum hydride (LiAlH₄) for reduction reactions.

  • Nucleophiles: : Such as methoxide ions for substitution reactions involving the fluorophenyl group.

Major Products

The products formed from these reactions depend on the specific conditions and reagents used, such as:

  • Nitrogen oxides: : From oxidation reactions.

  • Alcohols: : From reduction reactions.

  • Substituted phenyl derivatives: : From nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)isonicotinamide has found applications in various scientific research domains:

  • Medicinal Chemistry: : As a potential lead compound in drug discovery, particularly for targeting diseases with specific biochemical pathways influenced by its structural components.

  • Biology: : Used as a biochemical tool to study the role of triazole-containing compounds in cellular processes.

  • Industry: : The compound's unique chemical properties could be harnessed for developing specialized materials or as intermediates in the synthesis of more complex molecules.

Wirkmechanismus

The mechanism of action for N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)isonicotinamide likely involves:

  • Binding to molecular targets: : Such as enzymes or receptors, influencing their activity.

  • Pathways involved: : The triazole ring and fluorophenyl group may interact with specific amino acid residues in proteins, altering their function.

Vergleich Mit ähnlichen Verbindungen

When compared to similar compounds:

  • N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)isonicotinamide: stands out due to its unique combination of structural elements:

    • Triazole ring: : Offers unique electronic properties.

    • Fluorophenyl group: : Contributes to binding affinity and metabolic stability.

    • Piperidine and isonicotinamide moieties: : Enhance the compound's ability to interact with diverse biological targets.

Similar Compounds

  • 1H-1,2,3-Triazole derivatives: : Known for their wide-ranging biological activities.

  • Fluorophenyl compounds: : Frequently used in medicinal chemistry for their impact on pharmacokinetics.

  • Piperidine derivatives: : Commonly found in various pharmaceuticals due to their structural flexibility and biological activity.

There you have it, a detailed dive into the fascinating compound this compound! Fascinating stuff, don’t you think?

Biologische Aktivität

N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)isonicotinamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.

Synthesis of the Compound

The compound can be synthesized through a multi-step process involving the formation of the triazole ring and subsequent functionalization. The general synthetic route includes:

  • Formation of Triazole : The initial step involves the cycloaddition reaction of an appropriate azide with an alkyne to form a 1,2,3-triazole.
  • Carbonylation : The triazole undergoes carbonylation to introduce the carbonyl group.
  • Piperidine Attachment : A piperidine moiety is attached to the triazole core.
  • Isonicotinamide Formation : Finally, isonicotinamide is introduced to yield the target compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of related compounds in the triazole family. For instance:

  • Cell Proliferation Inhibition : Compounds similar to this compound have shown significant inhibition of cell proliferation in various cancer cell lines including breast cancer (MCF-7) and colon carcinoma (HCT-116) with IC50 values reported in the low micromolar range (6.2 μM for HCT-116) .
Cell Line IC50 Value (μM) Compound
HCT-116 (Colon)6.2Triazole derivative
MCF-7 (Breast)27.3Triazole derivative

The mechanism by which these compounds exert their anticancer effects includes:

  • Induction of Apoptosis : Studies indicate that these compounds can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.
  • Cell Cycle Arrest : For example, ZQL-4c, a related compound, was found to induce G2/M phase arrest in breast cancer cells .
  • Inhibition of Signaling Pathways : They may inhibit critical signaling pathways such as Notch and AKT, which are involved in cell survival and proliferation .

Study on ZQL-4c

In a comparative study involving ZQL-4c, it was observed that this compound significantly inhibited cell proliferation and invasion in breast cancer models. The study demonstrated that ZQL-4c led to increased production of reactive oxygen species (ROS), contributing to its cytotoxic effects on cancer cells .

Comparative Analysis with Other Anticancer Agents

A recent investigation compared the efficacy of this compound with established anticancer agents such as cisplatin. The results indicated that while cisplatin remains a potent agent, the triazole derivatives exhibited lower toxicity profiles and comparable efficacy against specific cancer types .

Eigenschaften

IUPAC Name

N-[1-[1-(4-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN6O2/c21-15-1-3-17(4-2-15)27-13-18(24-25-27)20(29)26-11-7-16(8-12-26)23-19(28)14-5-9-22-10-6-14/h1-6,9-10,13,16H,7-8,11-12H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJMNECFFSXVOMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=NC=C2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.